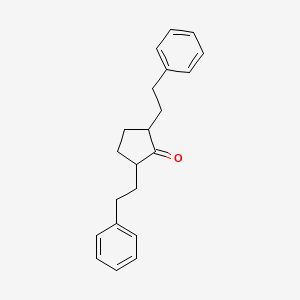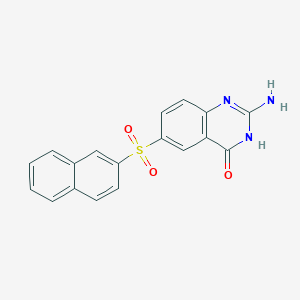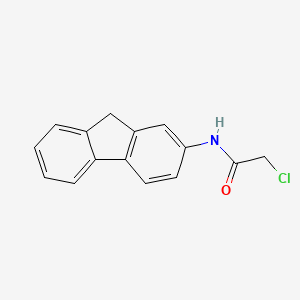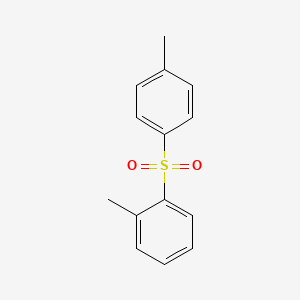
O,p'-ditolyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,p’-ditolyl sulfone, also known as di-p-tolyl sulfone, is an organic compound with the molecular formula C14H14O2S. It is a di-substituted diaryl sulfone, where two tolyl groups are attached to a sulfone group. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O,p’-ditolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid in the presence of a catalyst such as polystyrene-supported aluminium triflate. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the sulfone bond .
Industrial Production Methods
In industrial settings, the production of O,p’-ditolyl sulfone often involves the oxidation of sulfides using oxidizing agents like hydrogen peroxide or urea-hydrogen peroxide. These methods are preferred due to their efficiency and the high yield of the desired sulfone product .
Analyse Chemischer Reaktionen
Types of Reactions
O,p’-ditolyl sulfone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfone group back to sulfides under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or ethyl acetate .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic compounds, depending on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
O,p’-ditolyl sulfone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of O,p’-ditolyl sulfone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of specific enzymes and proteins, affecting cellular processes and biochemical pathways. The sulfone group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to O,p’-ditolyl sulfone include:
- Bis(4-methylphenyl) sulfone
- 4,4’-Dimethyldiphenylsulfone
- 4,4’-Sulfonylbis(methylbenzene)
Uniqueness
O,p’-ditolyl sulfone is unique due to its specific substitution pattern and the presence of two tolyl groups attached to the sulfone moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
41908-97-8 |
|---|---|
Molekularformel |
C14H14O2S |
Molekulargewicht |
246.33 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
ITAJGXLAYACITF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


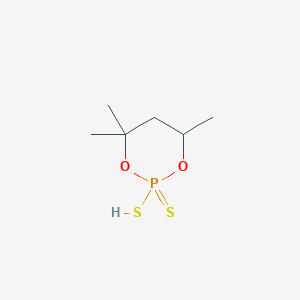
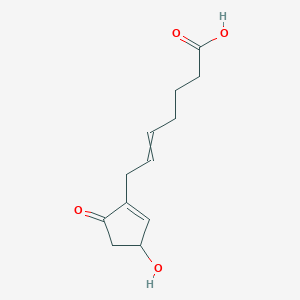

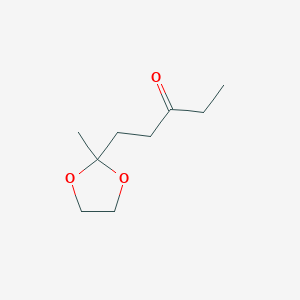
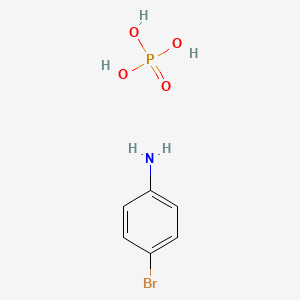
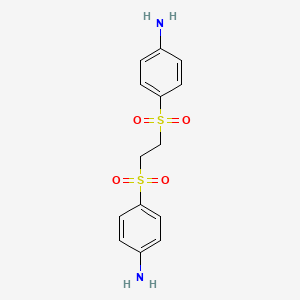
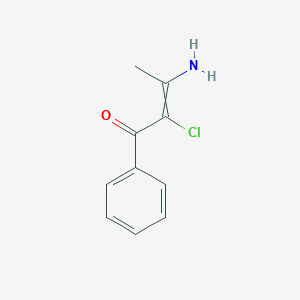
![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)
